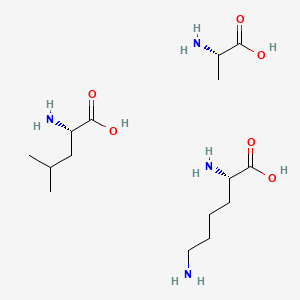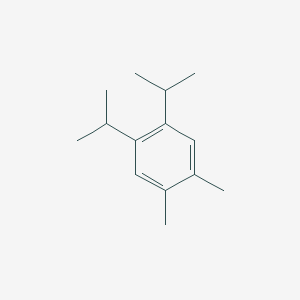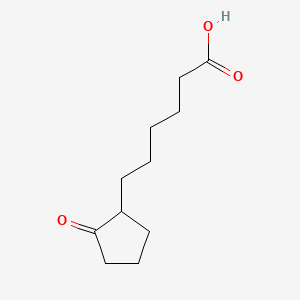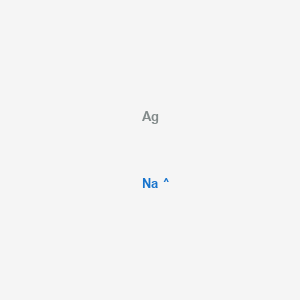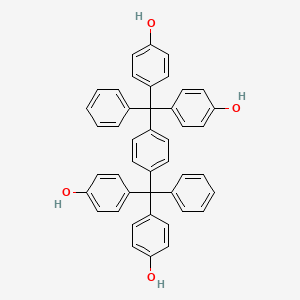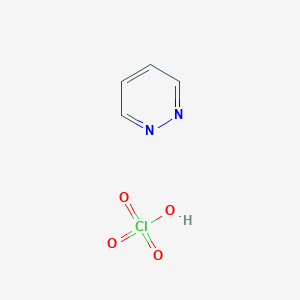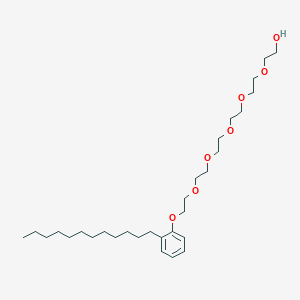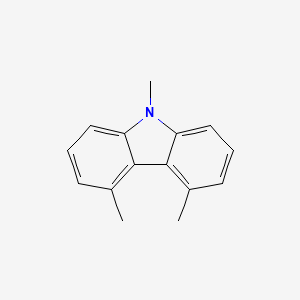![molecular formula C24H34O5 B14658894 1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene] CAS No. 48220-85-5](/img/structure/B14658894.png)
1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] is an organic compound with the molecular formula C24H34O5 It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a 1,1-diethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] typically involves the reaction of 4-(1,1-diethoxyethyl)phenol with an appropriate oxidizing agent to form the ether linkage. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:
Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal transduction: It may influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.
Comparación Con Compuestos Similares
Benzene, 1,1’-oxybis[4-methyl-]: Similar structure but with methyl groups instead of 1,1-diethoxyethyl groups.
Benzene, 1,1’-[oxybis(methylene)]bis-: Contains methylene linkages instead of 1,1-diethoxyethyl groups.
Uniqueness: 1,1’-Oxybis[4-(1,1-diethoxyethyl)benzene] is unique due to the presence of 1,1-diethoxyethyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
48220-85-5 |
|---|---|
Fórmula molecular |
C24H34O5 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1-(1,1-diethoxyethyl)-4-[4-(1,1-diethoxyethyl)phenoxy]benzene |
InChI |
InChI=1S/C24H34O5/c1-7-25-23(5,26-8-2)19-11-15-21(16-12-19)29-22-17-13-20(14-18-22)24(6,27-9-3)28-10-4/h11-18H,7-10H2,1-6H3 |
Clave InChI |
IEOLOEHFVJITNA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


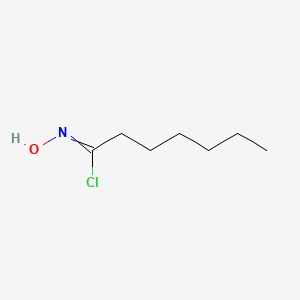
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
